![molecular formula C14H11BrN4O5 B11485763 3-(5-bromofuran-2-yl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485763.png)
3-(5-bromofuran-2-yl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromofuran-2-yl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromofuran moiety, a furan-2-ylcarbonyl group, and an oxadiazole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-yl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the bromofuran moiety: This can be achieved by brominating furan using bromine in the presence of a catalyst.
Synthesis of the oxadiazole ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The bromofuran and oxadiazole intermediates are coupled using reagents such as carbodiimides to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings.
Reduction: Reduction reactions can target the oxadiazole ring, leading to ring-opening or hydrogenation.
Substitution: The bromine atom in the bromofuran moiety can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include furan-2,5-dione derivatives.
Reduction: Reduced oxadiazole derivatives or ring-opened products.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-bromofuran-2-yl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological macromolecules such as proteins and DNA.
Material Science: Explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-yl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.
DNA Intercalation: The compound can intercalate into DNA, disrupting its function.
Signal Transduction Pathways: It may modulate various cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromofuran-2-yl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole
- 5-(5-bromofuran-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
3-(5-bromofuran-2-yl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C14H11BrN4O5 |
|---|---|
Molecular Weight |
395.16 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H11BrN4O5/c15-10-4-3-8(23-10)11-18-14(24-19-11)13(21)17-6-5-16-12(20)9-2-1-7-22-9/h1-4,7H,5-6H2,(H,16,20)(H,17,21) |
InChI Key |
ISRWURNDMAKIED-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


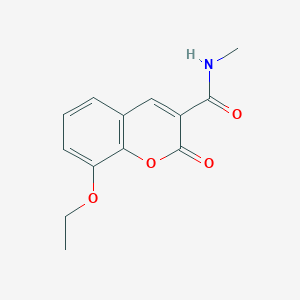
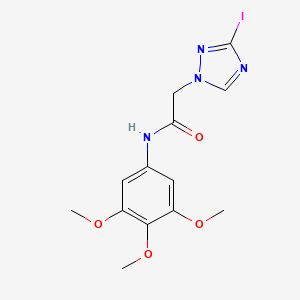
![4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B11485688.png)
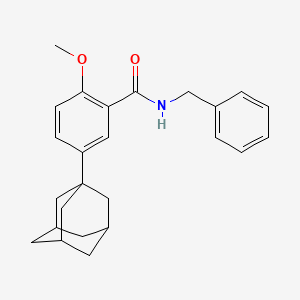
![4-(furan-2-ylmethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11485697.png)
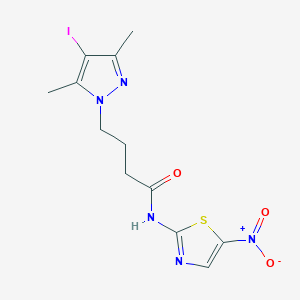
![4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}quinolin-2(1H)-one](/img/structure/B11485720.png)

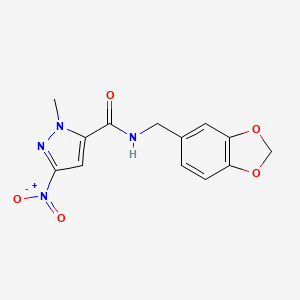

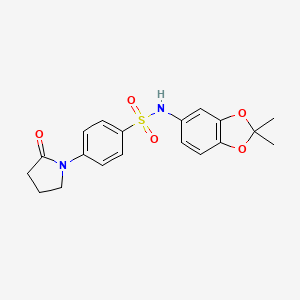
![N-(3,4-dimethoxybenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485748.png)
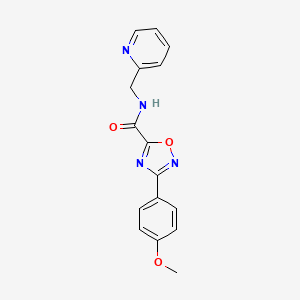
![1-(4-tert-butylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11485755.png)
